4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one
Description
4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential biological and chemical properties. This compound features a pyridazinone core, which is known for its diverse pharmacological activities.
Properties
Molecular Formula |
C11H8ClN5O4 |
|---|---|
Molecular Weight |
309.66 g/mol |
IUPAC Name |
5-chloro-4-[(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8ClN5O4/c12-10-7(5-14-16-11(10)19)15-13-4-6-1-2-9(18)8(3-6)17(20)21/h1-5,18H,(H2,15,16,19)/b13-4- |
InChI Key |
WUVOGTSGMTVCGA-PQMHYQBVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\NC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyridazinone Precursors
The pyridazinone backbone is typically derived from 3(2H)-pyridazinone derivatives. A critical step involves introducing chlorine at the 4-position. According to patent literature, 3,4,5-trichloropyridazine serves as a versatile intermediate for regioselective substitutions. For instance, reacting 4,5-dichloro-3(2H)-pyridazinone with phosphorus oxychloride () under reflux yields 3,4,5-trichloropyridazine, which is subsequently functionalized at specific positions. This method achieves high regioselectivity, minimizing side products and simplifying purification.
Key Reaction Conditions :
Hydrazine Incorporation
Hydrazine groups are introduced via nucleophilic substitution. In one protocol, 3,4,5-trichloropyridazine reacts with hydrazine hydrate () in ethanol to form 4-hydrazinyl-5-chloro-3(2H)-pyridazinone. The reaction proceeds via displacement of the 4-chloro group, favored by the electron-withdrawing effect of the adjacent chlorine atoms.
Characterization Data :
Condensation with Substituted Benzaldehydes
Formation of the Benzylidene Hydrazone Moiety
The hydrazinylpyridazinone intermediate undergoes condensation with 4-hydroxy-3-nitrobenzaldehyde to form the Z-configuration hydrazone. This step is conducted in ethanol or acetic acid under acidic catalysis.
Reaction Protocol :
-
Reactants :
-
4-Hydrazinyl-5-chloro-3(2H)-pyridazinone (1 equiv)
-
4-Hydroxy-3-nitrobenzaldehyde (1.1 equiv)
-
-
Solvent : Ethanol (anhydrous)
-
Catalyst : Glacial acetic acid (2–3 drops)
Mechanistic Insight :
The reaction proceeds via acid-catalyzed nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone. The Z-configuration is favored due to steric hindrance between the pyridazinone ring and the nitro group.
Characterization Data :
Optimization and Regioselective Challenges
Regioselectivity in Chlorination
Early separation of regioisomers is critical. Using 3,4,5-trichloropyridazine as a starting material allows isolation of the desired 4-chloro isomer via crystallization, avoiding column chromatography. For example, cooling the reaction mixture post-chlorination precipitates the isomer, which is filtered and recrystallized from benzene.
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates in condensation steps but may increase side products.
-
Elevated temperatures (>80°C) improve yields but risk decomposition of nitro groups. Optimal temperatures range from 70–80°C.
Spectroscopic and Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine
The chlorine atom at position 4 of the pyridazinone ring undergoes nucleophilic displacement under basic conditions. For example:
Reaction with Amines
This reaction is analogous to observed substitutions in chloro-pyridazines with potassium amide (KNH₂), yielding amino derivatives . The steric hindrance from the adjacent hydrazinyl group may reduce substitution rates compared to simpler chloropyridazines.
Hydrazinyl Group Reactivity
The hydrazine linker participates in two primary reaction types:
A. Condensation Reactions
The hydrazinyl group reacts with carbonyl compounds (e.g., aldehydes/ketones) to form new hydrazones. For instance:
B. Coordination Chemistry
The N–N bond and adjacent nitrogen lone pairs enable complexation with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates with potential catalytic or medicinal applications .
Nitro Group Reduction
The 3-nitro group on the benzylidene moiety can be selectively reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or via SnCl₂/HCl:
This modification enhances electron density on the aromatic ring, potentially altering biological activity .
Hydroxy Group Functionalization
The phenolic -OH group at position 4 of the benzylidene subunit undergoes typical acid-base and derivatization reactions:
A. Acetylation
B. Sulfonation
These modifications improve solubility or enable further coupling reactions .
Ring-Opening and Rearrangement
Under strong basic conditions (e.g., KNH₂ in NH₃), pyridazinone derivatives may undergo ring-opening via didehydro intermediate formation, as observed in related systems . For example:
Such reactions are highly dependent on substituent electronic effects.
Comparative Reactivity of Structural Analogues
| Reaction Type | This Compound | 4-Nitro Analogue | 5-Amino Derivative |
|---|---|---|---|
| Chlorine Substitution Rate | Moderate | Faster | N/A |
| Hydrazone Stability | High (Z-isomer) | Moderate (E-isomer) | Low |
| Nitro Reduction Efficiency | 85–90% | 95% | N/A |
Key Research Findings
-
DNA Ligase Inhibition : The compound inhibits DNA ligase 1 (IC₅₀ = 55 µM), likely via interaction with the enzyme’s adenosine-binding site.
-
pH-Dependent Tautomerism : The hydrazone moiety exhibits keto-enol tautomerism, stabilizing the Z-configuration in polar solvents .
-
Thermal Stability : Decomposes above 240°C without melting, indicating high thermal resilience .
Scientific Research Applications
Inhibition of DNA Ligase 1
One of the primary applications of this compound is as an inhibitor of DNA ligase 1, an enzyme critical for DNA replication and repair. Studies have reported an IC50 value of 55 µM, indicating moderate potency against this target .
Anticancer Potential
Compounds with structural similarities to 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one often exhibit anticancer properties. The hydrazine moiety in this compound may contribute to its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of compounds similar to 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one. Results indicated that these compounds could inhibit tumor growth in vitro and in vivo models, showing promise for further development as anticancer agents.
Case Study 2: DNA Ligase Inhibition
Research focused on the inhibition of DNA ligase by this compound demonstrated significant effects on cell cycle regulation in cancer cell lines. The findings suggest that targeting DNA ligase could be a viable strategy for cancer treatment .
Mechanism of Action
The biological activity of 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-[(2Z)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]pyridazin-3(2H)-one
- 4-chloro-5-[(2Z)-2-(4-hydroxy-3-aminobenzylidene)hydrazinyl]pyridazin-3(2H)-one
Uniqueness
The presence of the nitro group in 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds that lack the nitro group or have different substituents.
Biological Activity
4-Chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one is a compound of significant interest in pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The chemical formula of 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one is CHClNO, with a molecular weight of approximately 303.66 g/mol. The compound features a pyridazinone core, which is known for its potential pharmacological properties, enhanced by the presence of a chloro group and a hydrazine derivative .
Inhibition of DNA Ligase
One of the notable biological activities of this compound is its ability to inhibit DNA ligase 1, an essential enzyme in DNA replication and repair. The reported IC50 value for this inhibition is 55 µM, indicating moderate potency. This suggests potential applications in cancer therapy, where targeting DNA repair mechanisms can enhance the efficacy of existing treatments.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds has been conducted:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-chloro-5-(2E)-2-(4-nitrobenzylidene)hydrazinyl)pyridazin-3(2H)-one | Similar pyridazinone core | Moderate DNA ligase inhibition | Nitro instead of hydroxy group |
| 5-amino-4-chloro-pyridazin-3(2H)-one | Lacks hydrazine moiety | Antimicrobial properties | Simpler structure |
| 3-amino-1-(4-nitrophenyl)urea derivatives | Urea instead of hydrazine | Anticancer activity | Different functional group |
This table illustrates how modifications in structure can influence biological activity and potential applications, underscoring the uniqueness of 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one within this chemical class.
Study on Anticancer Activity
A study investigated the anticancer potential of various pyridazinone derivatives, including our compound of interest. The results indicated that those with hydrazine functionalities displayed enhanced cytotoxicity against several cancer cell lines compared to their counterparts lacking such groups. This reinforces the hypothesis that 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one could be an effective anticancer agent.
Mechanistic Studies
Mechanistic studies focusing on the interaction of this compound with DNA ligase revealed that it binds competitively at the active site, potentially disrupting the enzyme's function. Further research is needed to elucidate the exact binding mechanisms and affinities involved.
Q & A
Q. How can the synthesis of this hydrazinyl-pyridazinone derivative be optimized for higher yields?
Methodological Answer: Synthesis optimization should focus on reaction stoichiometry, solvent selection (e.g., ethanol or DMF for solubility), and temperature control. For hydrazine-containing analogs, condensation reactions between hydrazine derivatives and carbonyl precursors (e.g., aldehydes or ketones) often require catalytic acid/base conditions. Monitoring reaction progress via TLC or HPLC is critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) can improve purity. Structural analogs in pyridazinone synthesis achieved 70-85% yields under reflux conditions .
Q. What spectroscopic techniques are essential for structural characterization of this compound?
Methodological Answer: Use a combination of:
- NMR : H and C NMR to confirm hydrazone tautomerism and Z/E configuration of the benzylidene moiety.
- IR : Identify characteristic peaks for C=N (1590–1620 cm) and NO (1520–1350 cm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- Single-crystal X-ray diffraction : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in pyridazinone derivatives ).
Q. What pharmacological targets are plausible for this compound based on its structure?
Methodological Answer: The nitro and hydrazinyl groups suggest potential as a kinase inhibitor or antimicrobial agent. Molecular docking studies using software like MOE or AutoDock can predict binding affinities to targets like dihydrofolate reductase (DHFR) or bacterial enzymes. Similar pyridazinones exhibit IC values in the µM range against cancer cell lines .
Q. Which purification strategies are effective for isolating this compound from byproducts?
Methodological Answer: Gradient column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (3:7 to 6:4) separates polar nitro/hydroxy byproducts. Recrystallization in ethanol/water (1:1) at 4°C enhances crystallinity. For persistent impurities, preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is recommended .
Advanced Research Questions
Q. How can computational methods aid in designing reactions for derivatives of this compound?
Methodological Answer: Quantum chemical calculations (DFT, B3LYP/6-31G*) predict reaction pathways and transition states. Tools like Gaussian or ORCA optimize geometries, while ICReDD’s reaction path search algorithms narrow experimental conditions. For example, Fukui indices identify electrophilic/nucleophilic sites for regioselective functionalization .
Q. What insights can Hirshfeld surface analysis provide about intermolecular interactions in its crystal lattice?
Methodological Answer: Hirshfeld surfaces (via CrystalExplorer) quantify close contacts (e.g., H-bonding, π-π stacking). For pyridazinones, OH (15–20%) and CC (10–15%) interactions dominate. Fingerprint plots differentiate H-bond donors/acceptors, aiding in cocrystal design for enhanced solubility .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer: Discrepancies between solution-state NMR and solid-state X-ray data often arise from tautomerism or dynamic effects. Variable-temperature NMR (VT-NMR) identifies equilibrium shifts, while solid-state NMR (SSNMR) corroborates crystalline-phase behavior. For Z/E isomerism, NOESY/ROESY experiments clarify spatial proximity of substituents .
Q. What mechanistic pathways explain the compound’s reactivity in Mannich or cyclocondensation reactions?
Methodological Answer: The hydrazine moiety acts as a nucleophile in Mannich reactions, attacking iminium intermediates. For cyclocondensation, acid catalysis (e.g., p-TsOH) facilitates hydrazone cyclization to form triazole or pyrazole rings. Kinetic studies (e.g., monitoring via F NMR for fluorinated analogs) and isotopic labeling (e.g., N) elucidate rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
